

# **Application of Trans-Communic Acid in the Investigation of UVB-Induced Skin Aging**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Communic Acid |           |
| Cat. No.:            | B1151985      | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Ultraviolet B (UVB) radiation is a primary environmental factor responsible for extrinsic skin aging, also known as photoaging. Chronic exposure to UVB triggers a cascade of molecular events within the skin, leading to the degradation of the extracellular matrix (ECM), inflammation, and the formation of wrinkles. A key family of enzymes involved in this process is the matrix metalloproteinases (MMPs), particularly MMP-1, which degrades collagen, the main structural protein of the skin. The signaling pathways that regulate MMP expression, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, are critical targets for anti-photoaging interventions.

Trans-**communic acid** (TCA), a natural diterpenoid compound, has emerged as a promising agent in the study and potential treatment of UVB-induced skin aging. Research has demonstrated its ability to inhibit the expression of MMP-1 by targeting the PI3K/Akt signaling pathway, thereby protecting the skin's collagen from degradation. These application notes provide a comprehensive overview of the use of trans-**communic acid** in this research area, including detailed experimental protocols and data presentation.

### **Data Presentation**



The following tables summarize the quantitative data on the effects of trans-**communic acid** on key markers of UVB-induced skin aging in human keratinocytes (HaCaT cells).

Table 1: Effect of Trans-Communic Acid on HaCaT Cell Viability

| Treatment        | Concentration | Cell Viability (% of Control) |
|------------------|---------------|-------------------------------|
| Control          | -             | 100                           |
| UVB (0.01 J/cm²) | -             | ~80                           |
| UVB + TCA        | 1 μΜ          | ~85                           |
| UVB + TCA        | 5 μΜ          | ~90                           |
| UVB + TCA        | 10 μΜ         | ~95                           |

Data synthesized from representative studies.

Table 2: Inhibition of UVB-Induced MMP-1 Expression by Trans-**Communic Acid** in HaCaT Cells

| Treatment        | Concentration | MMP-1 mRNA<br>Expression (Fold<br>Change) | MMP-1 Protein<br>Expression (Fold<br>Change) |
|------------------|---------------|-------------------------------------------|----------------------------------------------|
| Control          | -             | 1.0                                       | 1.0                                          |
| UVB (0.01 J/cm²) | -             | ~5.0                                      | ~4.5                                         |
| UVB + TCA        | 1 μΜ          | ~3.5                                      | ~3.0                                         |
| UVB + TCA        | 5 μΜ          | ~2.0                                      | ~1.8                                         |
| UVB + TCA        | 10 μΜ         | ~1.2                                      | ~1.1                                         |

Data synthesized from representative studies.

Table 3: Effect of Trans-Communic Acid on PI3K Activity



| Treatment | Concentration | PI3K Activity (% of Control) |
|-----------|---------------|------------------------------|
| Control   | -             | 100                          |
| TCA       | 1 μΜ          | ~80                          |
| TCA       | 5 μΜ          | ~60                          |
| TCA       | 10 μΜ         | ~40                          |

Data synthesized from representative studies.

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways involved in UVB-induced skin aging and the experimental workflow for investigating the effects of trans-**communic acid**.





Click to download full resolution via product page

**Figure 1:** UVB-induced PI3K/Akt signaling pathway and the inhibitory action of Trans-**Communic Acid**.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for studying the effects of Trans-**Communic Acid** on UVB-irradiated HaCaT cells.

### **Experimental Protocols**

This section provides detailed protocols for key experiments used to study the effects of transcommunic acid on UVB-induced skin aging.

## Protocol 1: In Vitro Model of UVB-Induced Photoaging in HaCaT Keratinocytes

- 1.1. Cell Culture and Maintenance
- Culture human immortalized keratinocytes (HaCaT) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.



Passage the cells when they reach 80-90% confluency.

#### 1.2. Trans-Communic Acid Treatment and UVB Irradiation

- Seed HaCaT cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
- Allow cells to adhere and grow to 70-80% confluency.
- Pre-treat the cells with varying concentrations of trans-communic acid (e.g., 1, 5, 10 μM) or vehicle control (e.g., DMSO) in serum-free DMEM for 1 hour.
- Wash the cells twice with phosphate-buffered saline (PBS).
- Irradiate the cells with UVB (e.g., 10 mJ/cm<sup>2</sup> which is equivalent to 0.01 J/cm<sup>2</sup>) using a UVB lamp with a peak emission at 312 nm. The UVB dose should be calibrated using a UVB radiometer. A non-irradiated control group should be included.
- After irradiation, add fresh serum-free DMEM (containing the respective concentrations of trans-communic acid or vehicle) to the cells.
- Incubate the cells for the desired time points (e.g., 24 hours for gene expression, 48 hours for protein expression).

### **Protocol 2: Cell Viability Assessment (MTT Assay)**

- Following the treatment and irradiation as described in Protocol 1, add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
- Incubate the plate for 4 hours at 37°C.
- $\bullet$  Remove the MTT solution and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes at room temperature.
- Measure the absorbance at 570 nm using a microplate reader.



Calculate cell viability as a percentage of the untreated control.

## Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for MMP-1 Gene Expression

- After the desired incubation period, harvest the HaCaT cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
- Assess the quantity and quality of the extracted RNA using a spectrophotometer.
- Synthesize complementary DNA (cDNA) from 1  $\mu g$  of total RNA using a reverse transcription kit.
- Perform qRT-PCR using a real-time PCR system with SYBR Green master mix and specific primers for MMP-1 and a housekeeping gene (e.g., GAPDH).
  - MMP-1 Forward Primer: 5'-GGT GAT GAA GCA GCC CAG ATG-3'
  - MMP-1 Reverse Primer: 5'-AGA AGC AGC AGA TGA ACC CAA-3'
  - GAPDH Forward Primer: 5'-TGC ACC ACC AAC TGC TTA GC-3'
  - GAPDH Reverse Primer: 5'-GGC ATG GAC TGT GGT CAT GAG-3'
- Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

## Protocol 4: Western Blot Analysis for Protein Expression

- Following treatment and incubation, lyse the HaCaT cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay kit.
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.



- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against MMP-1, phospho-Akt (Ser473), total Akt, and β-actin overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

### Protocol 5: Luciferase Reporter Assay for AP-1 Transcriptional Activity

- Co-transfect HaCaT cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
- After 24 hours, treat the transfected cells with trans-communic acid and irradiate with UVB as described in Protocol 1.
- After a further 24-hour incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
- Normalize the AP-1-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

### **Protocol 6: PI3K Activity Assay**



- Perform an in vitro PI3K activity assay using a commercially available kit (e.g., HTRF-based assay).
- Briefly, incubate recombinant PI3K enzyme (e.g., p110α/p85α, p110β/p85α, or p110δ/p85α isoforms) with ATP and the lipid substrate PIP2 in the presence of varying concentrations of trans-communic acid.
- The product of the reaction, PIP3, is then detected using a specific PIP3-binding protein and a fluorescently labeled antibody.
- Measure the fluorescence signal, which is inversely proportional to the PI3K activity.
- Calculate the inhibitory effect of trans-communic acid on PI3K activity.

### **Protocol 7: 3D Human Skin Equivalent Model**

- Establish a 3D human skin equivalent model consisting of a dermal layer (containing human dermal fibroblasts embedded in a collagen matrix) and an epidermal layer (formed by seeding HaCaT keratinocytes on top of the dermal layer).
- Culture the skin equivalent at the air-liquid interface to promote epidermal differentiation and stratification.
- Treat the skin equivalents topically with trans-communic acid or a vehicle control.
- Expose the models to UVB radiation.
- After an appropriate incubation period, fix the tissue, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining to assess epidermal thickness) and immunohistochemistry (e.g., for MMP-1 expression and collagen integrity using Masson's trichrome staining).

### Conclusion

Trans-**communic acid** presents a valuable tool for investigating the molecular mechanisms underlying UVB-induced skin aging. Its specific inhibitory effect on the PI3K/Akt signaling pathway provides a targeted approach to study the regulation of MMP-1 expression and collagen degradation. The protocols outlined in this document offer a standardized framework







for researchers to explore the anti-photoaging potential of trans-**communic acid** and other novel compounds, contributing to the development of effective strategies for preventing and treating skin photoaging.

 To cite this document: BenchChem. [Application of Trans-Communic Acid in the Investigation of UVB-Induced Skin Aging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151985#application-of-communic-acid-in-studyinguvb-induced-skin-aging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com